molecular formula C13H15NO3 B11716632 (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

Cat. No.: B11716632
M. Wt: 233.26 g/mol
InChI Key: RPDPHEZMQVNFNN-NSHDSACASA-N
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Description

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with a unique structure that includes an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of o-aminobenzamides with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced via alkylation reactions using appropriate alkyl halides or through the use of Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoindolinone moiety can be modified.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-oxoisoindolin-2-yl)pentanoic acid: The enantiomer of the compound, which may have different biological activities.

    2-(1-oxoisoindolin-2-yl)butanoic acid: A similar compound with a shorter side chain.

    2-(1-oxoisoindolin-2-yl)hexanoic acid: A similar compound with a longer side chain.

Uniqueness

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isoindolinone moiety. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid

InChI

InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m0/s1

InChI Key

RPDPHEZMQVNFNN-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O

Canonical SMILES

CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O

Origin of Product

United States

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